molecular formula C17H17FN2O3 B7352196 (3S)-4-[5-(4-fluorophenyl)furan-2-carbonyl]-3-methyl-1,4-diazepan-2-one

(3S)-4-[5-(4-fluorophenyl)furan-2-carbonyl]-3-methyl-1,4-diazepan-2-one

カタログ番号 B7352196
分子量: 316.33 g/mol
InChIキー: DCRMZLJPNYKXLE-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S)-4-[5-(4-fluorophenyl)furan-2-carbonyl]-3-methyl-1,4-diazepan-2-one, also known as FFC or Furan Fatty Acid Synthase (FASN) C inhibitor, is a chemical compound that has been studied for its potential use in cancer treatment. FASN is an enzyme that plays a crucial role in the synthesis of fatty acids, which are essential for the growth and proliferation of cancer cells. Inhibiting FASN has been shown to be a promising strategy for cancer therapy.

作用機序

The mechanism of action of (3S)-4-[5-(4-fluorophenyl)furan-2-carbonyl]-3-methyl-1,4-diazepan-2-one involves the inhibition of FASN, which is an enzyme that is overexpressed in many types of cancer. FASN plays a crucial role in the synthesis of fatty acids, which are essential for the growth and proliferation of cancer cells. By inhibiting FASN, this compound reduces the availability of fatty acids, which leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits FASN activity and reduces the levels of intracellular fatty acids. In vivo studies have also shown that this compound reduces tumor growth and increases survival rates in animal models.

実験室実験の利点と制限

The advantages of using (3S)-4-[5-(4-fluorophenyl)furan-2-carbonyl]-3-methyl-1,4-diazepan-2-one in lab experiments include its specificity for FASN, its ability to inhibit FASN activity, and its potential use in cancer therapy. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

将来の方向性

There are several future directions for the study of (3S)-4-[5-(4-fluorophenyl)furan-2-carbonyl]-3-methyl-1,4-diazepan-2-one. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of new FASN inhibitors based on the structure of this compound.
3. Studies to determine the potential use of this compound in combination with other cancer therapies.
4. Investigation of the role of FASN in other diseases, such as obesity and diabetes.
5. Studies to determine the potential use of this compound in other types of cancer, such as breast cancer and prostate cancer.
In conclusion, this compound is a promising compound that has been extensively studied for its potential use in cancer treatment. Its mechanism of action involves the inhibition of FASN, which is an enzyme that plays a crucial role in the synthesis of fatty acids. While there are limitations to its use in lab experiments, the future directions for its study are numerous and promising.

合成法

The synthesis of (3S)-4-[5-(4-fluorophenyl)furan-2-carbonyl]-3-methyl-1,4-diazepan-2-one involves several steps, including the preparation of intermediates and the coupling of these intermediates to form the final product. The synthesis method has been described in detail in scientific literature, and it involves the use of various reagents and catalysts.

科学的研究の応用

(3S)-4-[5-(4-fluorophenyl)furan-2-carbonyl]-3-methyl-1,4-diazepan-2-one has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that this compound inhibits FASN activity and reduces the growth and proliferation of cancer cells. In vivo studies have also demonstrated the efficacy of this compound in reducing tumor growth in animal models.

特性

IUPAC Name

(3S)-4-[5-(4-fluorophenyl)furan-2-carbonyl]-3-methyl-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-11-16(21)19-9-2-10-20(11)17(22)15-8-7-14(23-15)12-3-5-13(18)6-4-12/h3-8,11H,2,9-10H2,1H3,(H,19,21)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRMZLJPNYKXLE-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCCN1C(=O)C2=CC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCCN1C(=O)C2=CC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。